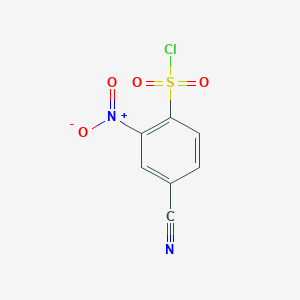![molecular formula C7H4ClN3O2 B1423624 5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine CAS No. 1167056-19-0](/img/structure/B1423624.png)
5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine
Descripción general
Descripción
“5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C7H4ClN3O2 . It is a solid substance . This compound is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives .
Molecular Structure Analysis
The molecule contains a total of 18 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, and 10 aromatic bonds. It also features 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), 1 Pyrrole, and 1 Pyridine .Chemical Reactions Analysis
While specific chemical reactions involving “5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine” are not detailed in the retrieved sources, related compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The pyrrolopyrazine derivatives, which include “5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine”, have been shown to exhibit antimicrobial properties . These compounds are effective against a variety of microbial strains, making them potential candidates for the development of new antimicrobial agents .
Anti-inflammatory Agents
Due to their structural similarity to pyrrolopyrazine, these compounds may also possess anti-inflammatory activities . They could be used in the treatment of chronic inflammatory diseases by inhibiting key inflammatory pathways .
Antiviral Applications
“5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine” derivatives have shown promise as antiviral agents . Their ability to interfere with viral replication makes them valuable in the research for treatments against various viral infections .
Antifungal Uses
The antifungal activity of pyrrolopyrazine derivatives suggests that “5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine” could be used to develop treatments for fungal infections, which are a significant concern in immunocompromised patients .
Antioxidant Properties
These compounds have demonstrated antioxidant properties , which are crucial in protecting cells from oxidative stress. This application is particularly relevant in the prevention of diseases associated with oxidative damage .
Antitumor and Kinase Inhibition
The structure of “5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine” has been associated with antitumor activities and kinase inhibition. This makes it a potential scaffold for the development of new cancer therapies, targeting specific kinases involved in cancer progression .
Anticancer Targeting Agents
Pyridine scaffolds, like “5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine”, have been identified as potential anticancer targeting agents . They have been used in the synthesis of compounds targeting tubulin-microtubule dynamics, which is a promising approach in cancer treatment .
Neurological and Immune System Diseases
Compounds with the pyrrolo[3,4-c]pyridine structure have been found to have applications in treating diseases of the nervous and immune systems . Their use extends to antidiabetic, antimycobacterial, and additional antitumor activities .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth (P301 + P312 + P330) .
Propiedades
IUPAC Name |
5-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-1-4-5(2-10-7)9-3-6(4)11(12)13/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNBRTKNXJRBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694647 | |
| Record name | 5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
1167056-19-0 | |
| Record name | 5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethoxyspiro[3.5]nonan-1-ol](/img/structure/B1423541.png)
![3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423542.png)





![2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-amine hydrochloride](/img/structure/B1423549.png)
![3-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1423552.png)
![5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1423553.png)

![N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1423555.png)
![[3-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]methanamine](/img/structure/B1423556.png)
